8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-3-32-20-11-12-23-21(14-20)25-22(15-26-23)24(17-9-7-16(2)8-10-17)27-28(25)18-5-4-6-19(13-18)29(30)31/h4-15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIKFOPDDNMYIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the ethoxy, methylphenyl, and nitrophenyl groups through various substitution reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly involves reagents such as sodium borohydride or lithium aluminum hydride to reduce nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Coupling Reactions: These reactions, such as Suzuki or Heck coupling, can be used to form carbon-carbon bonds, expanding the molecular framework.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified electronic properties or enhanced biological activity.
Scientific Research Applications
8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a pharmaceutical agent due to its unique structure and possible interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[4,3-c]quinoline Derivatives
Structural and Functional Variations
Pyrazolo[4,3-c]quinoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis:
Key Observations
Substituent Effects on Activity: Amino groups (e.g., compound 2i) improve anti-inflammatory activity via inhibition of iNOS and COX-2 . Nitro groups (e.g., target compound) may enhance binding affinity but reduce solubility due to electron-withdrawing effects. Fluorine/trifluoromethyl groups (e.g., ) increase metabolic stability and lipophilicity, critical for CNS-targeting drugs.
Synthetic Approaches: The target compound likely follows Claisen-Schmidt condensation or reductive cyclization pathways, similar to other pyrazoloquinolines . Derivatives with amino groups (e.g., 2i) are synthesized via nucleophilic substitution of 4-chloro precursors .
QSAR Insights :
Biological Activity
8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the pyrazoloquinoline class, which has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing ethoxy and nitro-substituted phenyl groups in the formation of the pyrazoloquinoline structure.
- Oxidation and Reduction Processes : To yield various derivatives that may exhibit different biological activities.
Table 1: Key Synthetic Steps
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Ethoxy group, 4-methylphenyl group | Reflux in ethanol |
| 2 | Oxidation | Oxidizing agents (e.g., potassium permanganate) | Controlled temperature |
| 3 | Reduction | Reducing agents (e.g., lithium aluminum hydride) | Anhydrous conditions |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies have demonstrated that this compound possesses notable antibacterial and antifungal properties. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential enzymes.
Anticancer Properties
Preliminary investigations suggest that the compound may inhibit the growth of various cancer cell lines. For instance, it has shown effectiveness against human leukemia cells and melanoma cells. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.
The precise mechanism of action for this compound involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Binding : It can bind to certain receptors that modulate cellular signaling pathways related to growth and apoptosis.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
-
Study on Anticancer Effects :
- Objective : Evaluate the cytotoxic effects on human promyelocytic leukemia HL-60 cells.
- Findings : The compound significantly reduced cell viability in a dose-dependent manner, suggesting potential for further development as an anticancer agent.
-
Antimicrobial Evaluation :
- Objective : Assess antibacterial activity against various bacterial strains.
- Findings : Demonstrated effective inhibition of Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
Table 2: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effect |
|---|---|---|
| Antimicrobial | Various bacterial strains | Significant growth inhibition |
| Anticancer | HL-60 leukemia cells | Induction of apoptosis |
| Melanoma B16F10 cells | Dose-dependent cytotoxicity |
Q & A
Q. What are the standard synthetic routes for 8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of substituted phenylhydrazines with ketones or aldehydes to form hydrazone intermediates.
- Step 2 : Cyclization via acid catalysis (e.g., H₂SO₄) to construct the pyrazoloquinoline core.
- Step 3 : Introduction of substituents (e.g., ethoxy, nitrophenyl) via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Key reagents include palladium catalysts for cross-coupling and nitro-group retention strategies to avoid reduction during synthesis .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR Spectroscopy : Assigns proton environments (e.g., ethoxy CH₂CH₃ at δ 1.2–1.4 ppm) and confirms substituent positions .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., quinoline C-N bond ≈ 1.34 Å) and validates spatial arrangement .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₆H₂₂N₄O₃, exact mass 438.42 g/mol) .
Q. What biological assays are commonly used to evaluate its activity?
- Enzyme Inhibition Assays : Measure IC₅₀ against targets like cyclooxygenase-2 (COX-2) or inducible nitric oxide synthase (iNOS) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC₅₀ = 1–5 µM in HeLa cells) .
- Apoptosis Detection : Flow cytometry for Annexin V/PI staining .
Advanced Research Questions
Q. How can synthesis yield be optimized while maintaining purity?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield (85% vs. 60%) .
- Catalyst Optimization : Use Pd(OAc)₂/XPhos for Suzuki coupling, achieving >90% conversion .
- Byproduct Mitigation : Employ flash chromatography or recrystallization in ethanol/water mixtures .
Q. How to resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to account for degradation .
- Target Selectivity Profiling : Use kinase panels to rule off-target effects (e.g., >50% inhibition at 10 µM against unrelated kinases) .
Q. What structure-activity relationships (SAR) guide derivative design?
- Substituent Effects :
| Substituent Position | Activity Trend | Example |
|---|---|---|
| 3-(4-Methylphenyl) | ↑ Lipophilicity, ↑ membrane permeability | IC₅₀ improves from 5 µM → 1 µM |
| 1-(3-Nitrophenyl) | ↓ Solubility, ↑ enzyme binding affinity | COX-2 inhibition ΔG = -9.2 kcal/mol |
| 8-Ethoxy | Metabolic stability (vs. methoxy) | t₁/₂ increases from 2h → 6h |
- Computational Modeling : DFT calculations optimize substituent electronic effects (e.g., nitro group electron-withdrawing enhances π-π stacking) .
Q. How does the compound interact with biological targets at the molecular level?
- Molecular Docking : Nitrophenyl group occupies COX-2 hydrophobic pocket (PDB: 5KIR), forming H-bonds with Arg120 .
- Mutagenesis Studies : Mutation of Tyr355 in iNOS abolishes inhibition, confirming critical binding residue .
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (kₐ = 1.2 × 10⁵ M⁻¹s⁻¹, k𝒹 = 0.03 s⁻¹) .
Q. What strategies improve its stability under physiological conditions?
- pH Stability Testing : Degrades <10% at pH 7.4 (37°C, 24h) but hydrolyzes rapidly at pH <3 .
- Prodrug Design : Mask nitro group as amine (reducible in vivo) to enhance solubility and reduce toxicity .
- Lyophilization : Formulate with trehalose to retain >95% activity after 6 months at -80°C .
Data Contradiction Analysis Example
Issue : Conflicting reports on cytotoxicity (IC₅₀ = 1 µM vs. 10 µM in similar cell lines).
Resolution :
- Variable 1 : Cell confluency (80% vs. 50% confluency alters uptake).
- Variable 2 : Serum concentration (10% FBS vs. 1% FBS increases protein binding).
- Method : Repeat assays under standardized conditions (e.g., 70% confluency, 5% FBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
